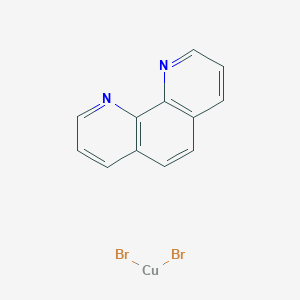

Dibromo(1,10-phenanthroline)copper(II)

Description

Dibromo(1,10-phenanthroline)copper(II) is a coordination compound that has attracted interest for its unique structural features and potential applications. This introductory section provides a foundational understanding of the key components of this complex and the broader research context in which it is studied.

Copper(II) complexes are a cornerstone of modern inorganic chemistry, largely due to the d⁹ electronic configuration of the Cu(II) ion, which leads to a variety of coordination geometries and electronic properties. These complexes are instrumental in numerous research areas:

Catalysis: Copper(II) complexes are effective catalysts for a wide range of organic reactions, including oxidation, reduction, and coupling reactions. Their catalytic activity is often attributed to the accessibility of multiple oxidation states (Cu(I), Cu(II), Cu(III)) and their ability to coordinate with various substrates.

Bioinorganic Chemistry: Copper is an essential trace element in biological systems, and copper(II) complexes serve as models for the active sites of metalloenzymes. The study of these complexes provides insights into biological processes such as electron transfer and oxygen activation. Furthermore, many copper(II) complexes have been investigated for their potential as therapeutic agents, exhibiting antimicrobial, antiviral, and anticancer properties. nih.govresearchgate.netnih.gov

Materials Science: The unique electronic and magnetic properties of copper(II) complexes make them valuable components in the design of advanced materials. They are utilized in the development of molecular magnets, conductive polymers, and metal-organic frameworks (MOFs). wikipedia.org

The versatility of copper(II) complexes, stemming from their rich coordination chemistry and redox activity, continues to drive research and development in these and other emerging fields.

1,10-Phenanthroline (B135089) (phen) is a rigid, planar, and bidentate N,N'-heterocyclic ligand that forms stable five-membered chelate rings with a wide array of metal ions. Its significance in coordination chemistry is multifaceted:

Stabilization of Metal Complexes: The strong σ-donating and π-accepting capabilities of 1,10-phenanthroline contribute to the formation of highly stable metal complexes. This stability is crucial for their application in various chemical and biological systems.

Versatility in Functionalization: The 1,10-phenanthroline scaffold can be readily functionalized at various positions, allowing for the fine-tuning of the steric and electronic properties of the ligand. This adaptability enables the design of ligands with specific functionalities for targeted applications, such as molecular recognition and sensing.

The unique combination of rigidity, stability, and tunability makes 1,10-phenanthroline a cornerstone ligand in the design and synthesis of functional coordination compounds.

The introduction of substituents onto the 1,10-phenanthroline ring system provides a powerful tool for modulating the properties of the resulting metal complexes. Halogen substituents, such as bromine, are of particular interest due to their electron-withdrawing nature and their ability to participate in halogen bonding.

The presence of two bromine atoms on the phenanthroline ligand in Dibromo(1,10-phenanthroline)copper(II) is expected to:

Introduce Steric Hindrance: Depending on their position, the bromo substituents can introduce steric bulk around the metal center, influencing the coordination geometry and the accessibility of the copper ion to other molecules.

Enable Supramolecular Interactions: The bromine atoms can act as halogen bond donors, leading to the formation of specific intermolecular interactions that can direct the self-assembly of the complexes in the solid state.

While research specifically focused on the synthesis and coordination chemistry of isolated dibromo-substituted 1,10-phenanthroline ligands is a niche area, the study of their corresponding metal complexes, such as Dibromo(1,10-phenanthroline)copper(II), provides valuable insights into the effects of such substitutions.

Research on Dibromo(1,10-phenanthroline)copper(II) and related compounds is propelled by the potential to harness the combined properties of the copper(II) ion, the 1,10-phenanthroline ligand, and the bromo substituents. Key research trajectories include:

Structural Chemistry: A fundamental area of investigation involves the detailed characterization of the solid-state structure of Dibromo(1,10-phenanthroline)copper(II) using techniques like single-crystal X-ray diffraction. Understanding the precise coordination environment of the copper ion and the intermolecular interactions is crucial for rationalizing its properties.

Anticancer and Biological Activity: Building on the known biological activity of other copper(II)-phenanthroline complexes, a significant research avenue is the exploration of the cytotoxic and nuclease activity of Dibromo(1,10-phenanthroline)copper(II). nih.govresearchgate.netnih.gov The bromo substituents may enhance these properties through modified lipophilicity and electronic effects.

Catalysis: Investigating the catalytic potential of Dibromo(1,10-phenanthroline)copper(II) in various organic transformations is another promising direction. The electronic modifications induced by the bromine atoms could lead to enhanced catalytic efficiency or selectivity.

Materials Science: The potential for this complex to serve as a building block for novel supramolecular assemblies and coordination polymers is an emerging area of interest. The directing effects of halogen bonding and π-π stacking could be exploited to create materials with interesting magnetic or optical properties.

The following table provides a summary of the key properties of Dibromo(1,10-phenanthroline)copper(II):

| Property | Value |

| Chemical Formula | C₁₂H₈Br₂CuN₂ |

| Molecular Weight | 403.57 g/mol |

| Appearance | Brown to dark brown powder or crystals |

| CAS Number | 19319-86-9 |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

dibromocopper;1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2.2BrH.Cu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUHWXSXGSVTMY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2CuN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80421996 | |

| Record name | Dibromo(1,10-phenanthroline)copper(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80421996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19319-86-9 | |

| Record name | Dibromo(1,10-phenanthroline)copper(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80421996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromo(1,10-phenanthroline)copper(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Dibromo 1,10 Phenanthroline Copper Ii

Direct Synthesis Strategies for Dibromo(1,10-phenanthroline)copper(II)

The direct synthesis of Dibromo(1,10-phenanthroline)copper(II) involves the reaction of a copper(II) salt with a dibromo-substituted 1,10-phenanthroline (B135089) ligand. This approach is a common strategy for the preparation of copper(II)-phenanthroline complexes.

Reaction Conditions and Stoichiometric Control in Complex Formation

The formation of Dibromo(1,10-phenanthroline)copper(II) is typically achieved by reacting a copper(II) bromide salt with the desired dibromo-1,10-phenanthroline ligand in a suitable solvent. The stoichiometry of the reactants is a critical factor in determining the final product. For a mononuclear complex of the type [Cu(dibromo-phen)Br₂], a 1:1 molar ratio of the copper(II) salt to the dibromo-phenanthroline ligand is generally employed.

An analogous synthesis of a related compound, [Cu(NO₂-phen)₂Br]Br, was successfully achieved by the direct addition of two equivalents of the 5-nitro-1,10-phenanthroline ligand to a solution of CuBr₂·2H₂O in ethanol, with the reaction facilitated by ultrasonic irradiation mdpi.com. This suggests that similar conditions, such as room temperature and the use of ethanol as a solvent, could be applicable for the synthesis of Dibromo(1,10-phenanthroline)copper(II). The reaction progress can often be monitored by a color change in the solution mdpi.com.

The coordination geometry of the resulting complex can be influenced by the stoichiometry and the nature of the ligands. For instance, in the synthesis of [Cu(phen)₂Br]Br, a distorted trigonal bipyramidal geometry is observed where the copper(II) ion is coordinated to four nitrogen atoms from two phenanthroline ligands and one bromide atom researchgate.net. Careful control of the stoichiometry is therefore essential to obtain the desired complex and to avoid the formation of undesired side products.

Influence of Solvent Systems on Complexation and Product Isolation

The choice of solvent plays a crucial role in both the complexation reaction and the subsequent isolation of the product through crystallization. The solubility of the reactants and the resulting complex, as well as the potential for the solvent to coordinate with the metal center, are important considerations researchgate.net.

For copper(II)-phenanthroline complexes, solvents such as ethanol, methanol (B129727), acetonitrile, and water are commonly used mdpi.comnih.govmdpi.com. The synthesis of [Cu(NO₂-phen)₂Br]Br, for example, utilizes ethanol, from which the product precipitates as a deep-brown powder mdpi.com. In the case of other ternary copper(II)-phenanthroline complexes, the solvent can directly participate in the coordination sphere of the copper ion, influencing the final crystal structure researchgate.net. For instance, in the crystallization of ternary copper(II) coordination compounds with L-threonine and 1,10-phenanthroline, the use of different solvents like water, methanol, or pyridine led to the formation of different solvatomorphs with the solvent molecule coordinated in the apical position of the copper(II) ion researchgate.net.

The isolation of the final product is often achieved through slow evaporation of the solvent or by inducing precipitation. The crystal morphology and quality can be significantly affected by the solvent system used. For example, the crystallization of pyriproxyfen from different solvents resulted in varied crystal morphologies mdpi.com. Therefore, the selection of an appropriate solvent system is a key parameter for obtaining high-quality crystals of Dibromo(1,10-phenanthroline)copper(II) suitable for structural characterization.

Precursor Ligand Synthesis and Functionalization

The synthesis of the Dibromo(1,10-phenanthroline)copper(II) complex first requires the preparation of the corresponding dibromo-1,10-phenanthroline ligand. Various bromination methods have been developed to introduce bromine atoms at specific positions on the 1,10-phenanthroline scaffold.

Bromination Routes for 1,10-Phenanthroline Derivatives (e.g., 3,8-dibromo-, 2,9-dibromo-, 4,7-dibromo-1,10-phenanthroline)

Direct bromination of the electron-deficient 1,10-phenanthroline ring can be challenging and often requires specific reagents and conditions to achieve good yields and selectivity.

3,8-Dibromo-1,10-phenanthroline : A successful method for the synthesis of 3,8-dibromo-1,10-phenanthroline involves the bromination of 1,10-phenanthroline with bromine (Br₂) in the presence of sulfur monochloride (S₂Cl₂) and pyridine nih.gov. This method provides the desired product in good yield. Another approach utilizes sulfur dichloride (SCl₂) as a catalyst in the presence of pyridine, which also yields 3,8-dibromo-1,10-phenanthroline among other brominated products nih.gov.

2,9-Dibromo-1,10-phenanthroline : The synthesis of 2,9-dibromo-1,10-phenanthroline can be achieved through a multi-step process. One reported method involves the conversion of 2,9-dichloro-1,10-phenanthroline to its dibromo analogue rsc.org.

4,7-Dibromo-1,10-phenanthroline : A convenient synthesis of 4,7-dibromo-1,10-phenanthroline involves a transhalogenation reaction starting from the more readily available 4,7-dichloro-1,10-phenanthroline researchgate.net.

The following table summarizes some of the synthetic routes for dibromo-1,10-phenanthroline derivatives:

| Target Compound | Starting Material | Reagents and Conditions | Reference |

| 3,8-Dibromo-1,10-phenanthroline | 1,10-Phenanthroline | Br₂, S₂Cl₂, Pyridine | nih.gov |

| 3,8-Dibromo-1,10-phenanthroline | 1,10-Phenanthroline monohydrate | Br₂, SCl₂, Pyridine, 1-chlorobutane (reflux) | nih.gov |

| 4,7-Dibromo-1,10-phenanthroline | 4,7-Dichloro-1,10-phenanthroline | HBr | researchgate.net |

Strategies for Further Functionalization of Dibromo-1,10-phenanthroline Ligands

The bromine atoms on the dibromo-1,10-phenanthroline ligands serve as versatile handles for further functionalization, allowing for the introduction of various organic moieties through cross-coupling reactions. This enables the fine-tuning of the electronic and steric properties of the ligand, which in turn affects the properties of the resulting copper(II) complex.

Suzuki-Miyaura Coupling : The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. 3,8-Dibromo-1,10-phenanthroline has been successfully employed in Suzuki-Miyaura coupling reactions to synthesize more complex, π-conjugated systems chemrxiv.org. For instance, the coupling of 3,8-dibromo-1,10-phenanthroline with 3,5-diethynylheptyloxybenzene was achieved using a palladium catalyst, yielding the corresponding disubstituted product in good yield chemrxiv.org.

Sonogashira Coupling : While direct Sonogashira coupling on 3,8-dibromo-1,10-phenanthroline can be complicated by the complexation of the Cu(I) catalyst with the phenanthroline nitrogens, this method has been used to introduce alkynyl groups onto the phenanthroline core chemrxiv.org.

Other C-H Functionalization : Direct C-H functionalization methods have also been developed for phenanthrolines. For example, a metal- and light-free Minisci-type dicarbamoylation of phenanthrolines has been reported, which allows for the direct installation of amide groups. This method was shown to be tolerant of bromo-substituents on the phenanthroline ring.

These functionalization strategies provide access to a wide range of substituted 1,10-phenanthroline ligands, which can then be used to synthesize novel copper(II) complexes with tailored properties.

Ligand Exchange and Transformation Reactions Involving Dibromo(1,10-phenanthroline)copper(II)

Dibromo(1,10-phenanthroline)copper(II) complexes can undergo ligand exchange reactions where the bromide ligands or even the dibromo-phenanthroline ligand itself are replaced by other ligands. These reactions are fundamental in coordination chemistry and allow for the synthesis of a variety of mixed-ligand complexes.

The lability of ligands in a copper(II) complex depends on several factors, including the nature of the ligands, the solvent, and the reaction conditions. In aqueous solution, copper(II) complexes can undergo rapid ligand exchange with water molecules.

A general strategy for synthesizing mixed-ligand copper(II)-phenanthroline complexes involves a stepwise approach. First, an intermediate complex, such as [Cu(phen)₂]²⁺, is prepared. Subsequently, a second ligand is introduced to replace one or more of the existing ligands nih.gov. This stepwise method allows for the controlled synthesis of heteroleptic complexes. For example, new copper(II) complexes with mixed ligands of 1,10-phenanthroline and 5-phenyl-7-methyl-1,2,4-triazolo[1,5-a]pyrimidine were synthesized by first preparing the [Cu(phen)₂]²⁺ intermediate, followed by the addition of the triazolopyrimidine ligand nih.gov.

While specific examples of ligand exchange reactions starting from a pre-formed Dibromo(1,10-phenanthroline)copper(II) complex are not extensively detailed in the provided search results, the principles of ligand substitution in copper(II) chemistry suggest that the bromide ions in a [Cu(dibromo-phen)Br₂] complex would be susceptible to substitution by other anionic or neutral ligands. The relative stability of the resulting complexes would drive the equilibrium of the ligand exchange reaction. The synthesis of mixed-ligand copper(II) complexes containing 1,10-phenanthroline and other ligands, such as metformin or ciprofloxacin, further illustrates the feasibility of such transformations nih.gov.

Advanced Structural Elucidation of Dibromo 1,10 Phenanthroline Copper Ii

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction has been the principal technique for determining the three-dimensional structure of Dibromo(1,10-phenanthroline)copper(II), providing unambiguous insights into its coordination environment and bonding parameters.

Determination of Coordination Geometry at the Copper(II) Center

The Copper(II) ion in the complex exhibits a tetragonally elongated (4+2) octahedral coordination geometry. najah.edu This geometry is a classic example of the Jahn-Teller effect commonly observed in d⁹ copper(II) complexes. The coordination polyhedron is defined by two nitrogen atoms from the chelating 1,10-phenanthroline (B135089) ligand and four bromine atoms. najah.edu

The equatorial plane of the octahedron is occupied by the two nitrogen atoms of the phenanthroline ligand and two cis bromine atoms, forming the "4" coordination. najah.edu The axial positions are occupied by bromine atoms from adjacent monomeric units, creating the elongated "+2" coordination. These longer axial bonds link the individual complex units into a polymeric structure. najah.edu This coordination environment can also be described as pseudo-octahedral.

Analysis of Intramolecular Bond Lengths and Angles

Detailed analysis of the crystal structure provides precise measurements of the bond lengths and angles within the monomeric unit. The in-plane bonds are significantly shorter than the axial bonds, consistent with the tetragonally elongated octahedral geometry. najah.edu

The key bond lengths are provided in the table below. najah.edu

| Bond | Bond Length (Å) |

|---|---|

| Cu-N(1) | 2.033 (8) |

| Cu-N(2) | 2.048 (8) |

| Cu-Br(1) (equatorial) | 2.386 (2) |

| Cu-Br(2) (equatorial) | 2.410 (1) |

| Cu-Br(2') (axial) | 3.286 (1) |

The bridging Cu-Br-Cu angle within the polymeric chain is 86.77 (3)°. najah.edu

Structural Characterization of Polymorphic Forms and Solvates

A thorough review of the scientific literature did not yield specific reports on polymorphic forms or solvates for the Dibromo(1,10-phenanthroline)copper(II) complex. While solvates and polymorphs are known for other copper(II)-phenanthroline compounds, specific structural data for such forms of the title compound are not available in the reviewed sources. irb.hr

Supramolecular Architecture and Solid-State Structures

Beyond the individual molecule, the solid-state structure of Dibromo(1,10-phenanthroline)copper(II) is characterized by a well-defined supramolecular assembly, where monomeric units are organized into extended networks.

Formation of Polymeric Chains and Networks

In the crystalline state, the complex forms a polymeric structure. najah.edu The individual [Cu(phen)Br₂] units are linked through bromine bridges, where one of the bromine atoms (Br(2)) is also weakly bonded to a copper atom of a neighboring unit in an axial position. najah.edu This bridging results in the formation of two polymeric chains that are further linked by dimeric Cu₂Br₂ entities, creating a distinctive ladder-like bridging geometry. najah.edu The monomeric units are planar and are arranged perpendicular to the direction of the polymeric chains. najah.edu

Comprehensive Spectroscopic Characterization of Dibromo 1,10 Phenanthroline Copper Ii

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, offering a detailed fingerprint of its structure and bonding. Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques used to investigate these vibrational modes.

The FT-IR spectrum of Dibromo(1,10-phenanthroline)copper(II) is characterized by vibrations originating from the 1,10-phenanthroline (B135089) ligand and additional bands confirming its coordination to the copper(II) center. The coordination of the bidentate phenanthroline ligand to the copper ion is primarily evidenced by shifts in the characteristic vibrational frequencies of the ligand's aromatic ring system. researchgate.netrsc.org

Key spectral features include the stretching vibrations of the C=C and C=N bonds within the phenanthroline ring, which typically appear in the 1400-1650 cm⁻¹ region. researchgate.net Upon complexation, these bands often exhibit a slight shift to higher frequencies (a blueshift), which is indicative of the rigidification of the aromatic system and changes in the electron distribution upon coordination. researchgate.net For instance, the strong bands associated with ν(C=C) and ν(C=N) stretching in free phenanthroline are observed to shift, confirming the involvement of the heterocyclic nitrogen atoms in bonding to the copper center.

Furthermore, the C-H bending vibrations of the phenanthroline ligand, found in the 700-900 cm⁻¹ range, also experience shifts upon complexation. rsc.org A crucial piece of evidence for coordination is the appearance of a new, typically weak, absorption band in the far-infrared region (around 400-500 cm⁻¹). This band is assigned to the Cu-N stretching vibration (ν(Cu-N)), directly representing the bond formed between the copper ion and the nitrogen atoms of the ligand. researchgate.net

| Vibrational Mode | Free 1,10-phenanthroline (cm⁻¹) | [Cu(phen)Br₂] Complex (cm⁻¹) | Assignment/Comment |

| ν(C=N) / ν(C=C) | ~1588 / 1621 | Shifted upon coordination | A shift confirms the coordination of the heterocyclic nitrogen atoms. researchgate.net |

| δ(C-H) in-plane | ~1095 | Shifted upon coordination | Bending vibrations of the aromatic C-H bonds. researchgate.net |

| δ(C-H) out-of-plane | ~720-850 | Shifted upon coordination | Out-of-plane bending vibrations, sensitive to the coordination environment. rsc.org |

| ν(Cu-N) | N/A | ~420-480 | Appearance of this new band is direct evidence of the Cu-N coordinate bond. researchgate.net |

Note: Specific wavenumber values can vary slightly based on the physical state (solid/solution) and experimental conditions.

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations. While detailed Raman spectra for Dibromo(1,10-phenanthroline)copper(II) are not extensively reported, the expected spectrum can be inferred from studies on similar phenanthroline complexes. researchgate.net The spectrum would be dominated by the strong, Raman-active vibrations of the phenanthroline ligand.

The most characteristic feature is the symmetric ring-in-plane vibration, which appears as a strong band around 1405 cm⁻¹. researchgate.net Other prominent bands corresponding to the aromatic ring stretching modes are also expected. Similar to FT-IR, shifts in the positions and intensities of these ligand-based bands upon coordination to the copper(II) center would be anticipated. The low-frequency region would also be of interest, as it may contain bands corresponding to the symmetric Cu-N stretching mode and vibrations involving the heavy bromine atoms (ν(Cu-Br)).

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, primarily UV-Visible absorption, investigates the electronic transitions within the molecule. For a transition metal complex like Dibromo(1,10-phenanthroline)copper(II), these transitions can be categorized as ligand-centered, charge-transfer, or metal-centered (d-d transitions).

The high-energy region of the UV-Visible spectrum (typically below 300 nm) is dominated by intense absorption bands. These bands are attributed to ligand-centered (LC) electronic transitions within the 1,10-phenanthroline moiety. researchgate.net Specifically, they arise from π → π* transitions involving the delocalized aromatic system of the ligand.

In aqueous solution, free 1,10-phenanthroline exhibits a strong absorption band around 265 nm. researchgate.net Upon coordination to the copper(II) ion, this band may experience a slight shift in energy (either a red or blue shift) and a change in intensity (hyperchromic or hypochromic effect), reflecting the influence of the metal on the ligand's electronic orbitals. researchgate.net These intense bands are a hallmark of the presence of the aromatic phenanthroline ligand in the complex.

| Transition Type | Typical Wavelength (λₘₐₓ) | Molar Absorptivity (ε) | Assignment |

| Ligand-Centered | < 300 nm | High (> 10⁴ M⁻¹cm⁻¹) | π → π* transitions within the 1,10-phenanthroline ligand. researchgate.netresearchgate.net |

Charge transfer (CT) transitions involve the movement of an electron between the metal and the ligand. In copper(II) complexes, which have a d⁹ electronic configuration, Ligand-to-Metal Charge Transfer (LMCT) is a common and often intense transition. These transitions typically occur from the p-orbitals of the halide ligands (Br⁻) or the π-orbitals of the phenanthroline ligand to the singly occupied d-orbital of the Cu²⁺ center. rsc.orgmdpi.com Such LMCT bands are often observed in the near-UV or visible region of the spectrum. For instance, a band observed around 346 nm in a related copper-phenanthroline complex has been assigned to an LMCT transition. rsc.org

While the outline specifies Metal-to-Ligand Charge Transfer (MLCT), these transitions (from a filled d-orbital on the copper to a π* orbital on the phenanthroline ligand) are more characteristic of d¹⁰ metal ions, such as copper(I). nih.gov In d⁹ copper(II) systems, the intense LMCT bands can often obscure the weaker d-d transitions and any potential higher-energy MLCT bands. Therefore, the prominent charge transfer bands observed for Dibromo(1,10-phenanthroline)copper(II) in the 300-450 nm range are most accurately assigned to LMCT processes.

The photoluminescence properties of transition metal complexes are highly dependent on the nature of the metal ion and its d-electron configuration. Copper(II) complexes, with their d⁹ configuration, possess low-lying d-d excited states that provide efficient non-radiative pathways for the de-excitation of electronically excited states. This typically leads to the quenching of any potential luminescence.

Consequently, Dibromo(1,10-phenanthroline)copper(II), like most mononuclear Cu(II) complexes, is expected to be non-luminescent or at best very weakly luminescent at room temperature in both solution and the solid state. Specific photoluminescence spectra and quantum yield data for this compound are not reported in the scientific literature, which is consistent with this general expectation. Any weak emission, if detected, would likely originate from ligand-centered fluorescence (a π* → π transition on the phenanthroline ligand) rather than from a metal-centered or charge-transfer state.

This behavior stands in stark contrast to analogous copper(I) phenanthroline complexes, which have a d¹⁰ configuration. These Cu(I) complexes are known to be highly emissive, often exhibiting strong photoluminescence with high quantum yields via a mechanism known as thermally activated delayed fluorescence (TADF). mdpi.com The absence of efficient quenching pathways in the d¹⁰ system allows for these radiative decay processes to occur effectively.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying metal complexes with unpaired electrons, such as those containing the d⁹ Copper(II) ion. The EPR spectrum is sensitive to the electronic environment of the copper center, providing crucial information about the geometry and nature of the metal-ligand bonding.

The interaction of the unpaired electron spin with the external magnetic field is described by the g-tensor, a key parameter obtained from the EPR spectrum. For Cu(II) complexes, the principal values of the g-tensor (gₓ, gᵧ, g₂) are sensitive to the geometry of the complex and the electronic ground state. researchgate.netsci-hub.se The deviation of these g-values from the free-electron g-value (gₑ ≈ 2.0023) is caused by spin-orbit coupling and provides insight into the electronic structure. sci-hub.se

In many Cu(II) complexes, the coordination geometry results in an axial symmetry, where gₓ = gᵧ = g⊥ and g₂ = g∥. The relative values of g∥ and g⊥ can distinguish the electronic ground state.

g∥ > g⊥ > gₑ: This pattern is characteristic of an elongated octahedral or square planar geometry, where the unpaired electron resides in the dₓ²-ᵧ² orbital. sci-hub.se

g⊥ > g∥ ≈ gₑ: This inverse relationship suggests a compressed octahedral or trigonal bipyramidal geometry, with the unpaired electron in the d₂² orbital. researchgate.netsci-hub.se

The precise g-values for Dibromo(1,10-phenanthroline)copper(II) would depend on its specific solid-state structure and solvent environment, but analysis of these values is the primary method for defining its electronic ground state. bohrium.com

While many copper(II) complexes exhibit axial symmetry, distortions in the coordination sphere can lead to a lower, rhombic symmetry. cardiff.ac.uk In such cases, the three principal g-values are distinct (gₓ ≠ gᵧ ≠ g₂), indicating a non-equivalence of the x and y axes in the molecular frame. researchgate.net

This rhombic distortion can be caused by several factors, including steric hindrance from bulky ligands, crystal packing forces, or the coordination of different types of atoms in the equatorial plane. For a complex like Dibromo(1,10-phenanthroline)copper(II), the planarity and rigidity of the phenanthroline ligand might be slightly distorted by the bromine substituents or by the coordination of other ligands (like bromide ions) in a non-symmetrical fashion. Multi-frequency EPR studies, particularly at higher frequencies like W-band (94 GHz), are especially effective at resolving the small differences between gₓ and gᵧ, confirming a rhombic environment. cardiff.ac.uk The observation of three distinct g-values provides definitive evidence for a lower-symmetry coordination sphere around the Copper(II) center. mdpi.com

Mass Spectrometry Techniques (e.g., ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of coordination complexes like Dibromo(1,10-phenanthroline)copper(II). This method allows for the transfer of intact complex ions from solution to the gas phase, enabling the determination of the molecular weight and providing insights into the stability and fragmentation of the complex.

In a typical positive-ion ESI-MS spectrum of Dibromo(1,10-phenanthroline)copper(II), the most prominent peak would correspond to the molecular ion, [Cu(phen)Br₂]⁺˙. However, due to the nature of the technique, fragmentation of the complex can occur. Common fragmentation pathways for such complexes include the loss of the halide ligands or the neutral phenanthroline ligand. The isotopic pattern of copper (⁶³Cu and ⁶⁵Cu) and bromine (⁷⁹Br and ⁸¹Br) would be clearly observable in the mass spectrum, providing a characteristic signature for copper- and bromine-containing fragments.

Table 3: Representative ESI-MS Data for Dibromo(1,10-phenanthroline)copper(II)

| m/z (calculated for ⁶³Cu, ⁷⁹Br) | Proposed Fragment |

|---|---|

| 402.8 | [Cu(C₁₂H₈N₂)Br₂]⁺˙ |

| 323.9 | [Cu(C₁₂H₈N₂)Br]⁺ |

| 244.0 | [Cu(C₁₂H₈N₂)]⁺ |

Theoretical and Computational Investigations of Dibromo 1,10 Phenanthroline Copper Ii

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) has become a primary tool for investigating the properties of copper(II) complexes, providing a balance between computational cost and accuracy. bohrium.comresearchgate.net These calculations can predict geometric parameters, vibrational frequencies, and electronic properties, which can then be compared with experimental data to validate the theoretical models. nih.gov For complexes of copper with 1,10-phenanthroline (B135089) derivatives, DFT methods like B3LYP are commonly selected to optimize molecular structures and compute various spectral properties. cumhuriyet.edu.tr

The electronic structure and nature of the bonding in Dibromo(1,10-phenanthroline)copper(II) are key to understanding its stability and reactivity. Analyses such as Natural Bond Orbital (NBO), Atoms in Molecules (AIM), and Non-Covalent Interaction (NCI) are employed to dissect the interactions within the molecule.

NBO analysis provides details about charge distribution and the nature of the donor-acceptor interactions between the copper(II) center and the ligands. It can quantify the charge transfer from the ligand orbitals (electron donors) to the metal orbitals (electron acceptors). In related copper(II)-phenanthroline complexes, NBO calculations reveal significant charge delocalization and the covalent character of the copper-ligand bonds.

Table 1: Representative Mulliken Atomic Charges from DFT Calculations on a [Cu(phen)L2] Moiety

Note: This table presents typical charge distributions found in related Cu(II)-phenanthroline complexes to illustrate the principles of electronic structure analysis. Exact values for the dibromo- derivative may vary.

| Atom/Fragment | Calculated Mulliken Charge (a.u.) |

| Cu | +0.45 to +0.60 |

| N (phen) | -0.10 to -0.25 |

| C (phen) | Variable (+0.05 to -0.15) |

| Br | -0.20 to -0.35 |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. cumhuriyet.edu.tr For a complex like Dibromo(1,10-phenanthroline)copper(II), the MEP map typically reveals several key features.

Simulation and Modeling of Spectroscopic Data

Computational methods are extensively used to simulate and interpret spectroscopic data, providing a direct link between the observed spectra and the underlying electronic and geometric structure of the complex.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species like Cu(II) complexes. sci-hub.se The g-tensor is a key parameter obtained from EPR spectra that is highly sensitive to the coordination environment of the copper ion. sci-hub.se

DFT calculations, including double-hybrid density functional theory (DHDFT), have been shown to predict Cu(II) g-tensors with increasing accuracy. mdpi.comresearchgate.net For Cu(II) complexes with a d⁹ electronic configuration in square planar or square pyramidal geometries, the singly occupied molecular orbital (SOMO) typically has a high d(x²-y²) character. mdpi.com This leads to an axial EPR signal where the g-tensor components follow the trend g∥ > g⊥ > 2.0023. sci-hub.se Computational simulations can reproduce these spectra and help assign the coordination geometry. For instance, calculated g-tensor values for rhombic symmetry in a Cu(II) complex were reported as g_z = 2.263, g_y = 2.095, and g_x = 2.049, confirming a lower symmetry environment. nih.gov

Table 2: Comparison of Experimental and DFT-Calculated g-Tensor Values for Representative Cu(II) Complexes

Note: This table illustrates the typical accuracy of modern DFT methods in predicting g-tensor values for copper(II) complexes.

| Complex Type | Experimental g∥ | Calculated g∥ (DHDFT) | Experimental g⊥ | Calculated g⊥ (DHDFT) |

| Cu-N4 Core | 2.22 - 2.26 | 2.23 - 2.27 | 2.04 - 2.06 | 2.05 - 2.07 |

| Cu-N2O2 Core | 2.25 - 2.30 | 2.26 - 2.31 | 2.05 - 2.08 | 2.06 - 2.09 |

Prediction of Electronic Transitions (UV-Vis)

Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of transition metal complexes. nih.govx-mol.com These calculations can predict the energies and intensities of electronic transitions, which helps in assigning the bands observed in experimental spectra.

For Dibromo(1,10-phenanthroline)copper(II), the UV-Vis spectrum is expected to show two main types of transitions:

d-d Transitions: These are relatively weak absorptions occurring in the visible region (typically 550-800 nm), corresponding to the excitation of an electron between the d-orbitals of the copper(II) ion. mdpi.com

Charge Transfer (CT) Transitions: These are much more intense bands. They can be either Ligand-to-Metal Charge Transfer (LMCT) from the bromide or phenanthroline ligands to the copper center, or Metal-to-Ligand Charge Transfer (MLCT) from the copper d-orbitals to the π* orbitals of the phenanthroline ligand. nih.gov TD-DFT calculations can distinguish between these transitions and correlate them with the specific molecular orbitals involved. mdpi.com

Table 3: Representative TD-DFT Predicted Electronic Transitions for a [Cu(phen)X2] Complex

Note: This table is illustrative of typical TD-DFT results for related copper-phenanthroline complexes.

| Calculated λ (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| ~650 | 0.015 | d → d | d-d transition |

| ~440 | 0.080 | d(Cu) → π(phen) | MLCT |

| ~350 | 0.065 | π(Br) → d(Cu) | LMCT |

| ~270 | 0.450 | π → π(phen) | Intra-ligand (ILCT) |

Computational Insights into Reactivity and Interaction Mechanisms (e.g., molecular docking for DNA interaction)

Computational modeling is crucial for understanding how complexes like Dibromo(1,10-phenanthroline)copper(II) interact with biological macromolecules, such as DNA. Molecular docking is a widely used technique to predict the preferred binding mode, orientation, and affinity of a small molecule to a larger receptor molecule. researchgate.net

Numerous studies have performed docking calculations to investigate the interaction of copper-phenanthroline complexes with DNA. researchgate.netresearchgate.net These simulations often suggest that the planar phenanthroline ligand can bind to DNA through partial intercalation, inserting itself between the DNA base pairs. nih.gov Other possible binding modes include groove binding, where the complex fits into the major or minor groove of the DNA helix. researchgate.net

The results from docking studies can provide a structural basis for the known DNA-cleaving abilities of many copper-phenanthroline complexes. unica.it By identifying the most stable binding conformations and calculating the binding energy, these computational insights help explain the mechanism of action at a molecular level and can guide the design of new complexes with enhanced biological activity. researchgate.netresearchgate.net

Reactivity Mechanisms and Electrochemical Behavior of Dibromo 1,10 Phenanthroline Copper Ii

Redox Chemistry of the Copper(II) Center

The electrochemical properties of copper-phenanthroline complexes are central to their reactivity. The facile interchange between the Cu(II) and Cu(I) oxidation states is a defining characteristic, underpinning their roles in catalytic cycles and biological interactions. nih.govnih.gov

Cyclic Voltammetry and Oxidation Potentials

Cyclic voltammetry (CV) is a key technique for probing the redox behavior of copper-phenanthroline complexes. electrochemsci.orgresearchgate.net For bis(1,10-phenanthroline)copper(II), the Cu(II)/Cu(I) redox couple typically displays a quasi-reversible, metal-centered electrochemical process. nih.gov In aqueous solutions, the [Cu(II)(phen)₂]²⁺ complex can be electrochemically reduced to [Cu(I)(phen)₂]⁺. electrochemsci.org The formal potential for this reduction is influenced by the solvent system and experimental conditions. For instance, in an aqueous buffer solution, a formal potential (E⁰') of 0.078V has been reported for the [Cu(phen)₂]²⁺/[Cu(phen)₂]⁺ couple. electrochemsci.org

The redox potential is a critical parameter that influences the complex's ability to participate in electron transfer reactions, such as the generation of reactive oxygen species (ROS) for DNA cleavage. nih.govresearchgate.net Electrochemical studies have revealed that these complexes often prefer to bind to DNA in their Cu(II) oxidation state. nih.gov

| Complex | Redox Couple | Formal Potential (E⁰') vs. reference | Solvent/Conditions | Reference |

|---|---|---|---|---|

| [Cu(phen)₂]²⁺ | Cu(II)/Cu(I) | 0.078 V | Aqueous buffer (pH 4.4) | electrochemsci.org |

| [Cu(phen)₂OTf]⁺ | Cu(II)/Cu(I) | ~200 mV vs. NHE | Aqueous solution | nih.gov |

Influence of Ligand Substitution and Steric Effects on Redox Properties

The substitution pattern on the 1,10-phenanthroline (B135089) ligand profoundly impacts the redox properties of the corresponding copper complex. nih.govresearchgate.net Both electronic and steric effects play a crucial role in modulating the oxidation potentials. researchgate.net

Steric Effects: Substituents at the 2 and 9 positions of the phenanthroline ring introduce steric hindrance around the metal center. nih.govacs.org This steric strain influences the preferred coordination geometry of the Cu(I) and Cu(II) states. The Cu(I) ion favors a pseudo-tetrahedral geometry, while the Cu(II) ion typically adopts a more planar or square pyramidal/trigonal bipyramidal geometry. nih.govnih.gov Bulky substituents at the 2,9-positions can destabilize the preferred geometry of the Cu(II) state, thereby making the reduction to Cu(I) more favorable and shifting the redox potential to more positive values. researchgate.net For example, increasing the size of alkyl groups (e.g., from methyl to tert-butyl) on phenanthroline-derived ligands can modify the coordination environment from distorted tetragonal to trigonal bipyramidal, which in turn alters the Cu(II)/Cu(I) redox potential and enhances DNA cleavage activity. nih.govresearchgate.net

Electronic Effects: The electronic nature of the substituents also affects the redox potential. Electron-withdrawing groups, such as the bromo groups in Dibromo(1,10-phenanthroline)copper(II), can make the copper center more electron-deficient. This generally makes the reduction of Cu(II) to Cu(I) more difficult, leading to a more positive redox potential compared to the unsubstituted phenanthroline complex.

Mechanisms of Ligand-Mediated Transformations in Copper(II) Complexes

Copper-phenanthroline complexes are known to mediate a variety of chemical transformations. researchgate.netdntb.gov.ua The in situ generated phenanthroline-copper species can facilitate the transformation of other ligands within the coordination sphere. researchgate.net For instance, in Ullmann-type coupling reactions, the phenanthroline ligand can influence the reaction pathway, promoting mechanisms like iodine atom transfer (IAT) over single-electron transfer (SET), thereby directing the selectivity of C-O or C-N bond formation. nih.gov The ability of the phenanthroline ligand to stabilize different oxidation states of copper and its specific geometric constraints are key to these ligand-mediated transformations.

Fundamental Interaction Mechanisms with Biomolecules: DNA Cleavage Studies

A significant area of research for copper-phenanthroline complexes is their ability to act as chemical nucleases, cleaving DNA strands through oxidative mechanisms. researchgate.netnih.govdntb.gov.ua This activity is contingent upon the generation of highly reactive species that can damage the deoxyribose sugar or nucleobases. nih.gov

Role of Reactive Oxygen Species (ROS) Generation Mechanisms (e.g., Fenton-like reactions, copper-'oxo' species)

The nuclease activity of copper-phenanthroline complexes is primarily mediated by Reactive Oxygen Species (ROS). mdpi.comnih.govnih.gov The mechanism involves a redox cycle between Cu(II) and Cu(I), which is fueled by a biological reductant such as ascorbic acid or glutathione. nih.govulisboa.pt The Cu(II) complex is first reduced to its Cu(I) counterpart. This Cu(I) species then reacts with molecular oxygen (O₂) and/or hydrogen peroxide (H₂O₂), which is often present in biological systems, to generate ROS. ulisboa.pt

This process is analogous to the Fenton reaction, where a transition metal catalyzes the decomposition of H₂O₂. nih.govresearchgate.net In this "Fenton-like" chemistry, the Cu(I) ion reacts with H₂O₂ to produce a highly reactive hydroxyl radical (•OH) and regenerates the Cu(II) complex. ulisboa.ptnih.govresearchgate.net

Reaction Scheme:

[Cu(II)(phen)Br₂] + e⁻ (from reductant) → [Cu(I)(phen)Br] + Br⁻

[Cu(I)(phen)Br] + H₂O₂ → [Cu(II)(phen)Br₂] + •OH + OH⁻

The generation of hydroxyl radicals in such systems has been confirmed by electron spin resonance (ESR) spin-trapping experiments. nih.govnih.gov The hydroxyl radical is a powerful oxidant capable of abstracting hydrogen atoms from the deoxyribose backbone of DNA, initiating strand scission. nih.gov

Pathways of Oxidative DNA Damage and Strand Scission (e.g., β-elimination of 2-deoxyribonolactone)

Once generated in proximity to DNA, the hydroxyl radical attacks the sugar-phosphate backbone, most commonly at the C1', C4', and C5' positions of the deoxyribose unit. nih.gov Abstraction of a hydrogen atom from the C1' position is a major pathway for DNA damage by copper-phenanthroline complexes. nih.govacs.org

This initial oxidative attack leads to the formation of a C1'-sugar radical, which, under aerobic conditions, can be converted into an unstable oxidized abasic site known as 2-deoxyribonolactone. acs.orgacs.orgnih.gov This lesion is a critical intermediate in the strand scission process. acs.orgacs.org The 2-deoxyribonolactone lesion is unstable and undergoes spontaneous decomposition, leading to the cleavage of the DNA strand. nih.gov This decomposition proceeds through a two-step elimination process:

β-elimination: The first step involves the cleavage of the 3'-phosphoester bond, resulting in a strand break with a butenolide derivative at the 3'-terminus. acs.orgnih.gov

δ-elimination: A subsequent elimination of the 5'-phosphate group occurs, releasing the modified sugar as 5-methylene-2-furanone. nih.gov

This sequence of oxidative attack, formation of a 2-deoxyribonolactone intermediate, and subsequent β-elimination represents a key chemical mechanism by which Dibromo(1,10-phenanthroline)copper(II) and related complexes induce DNA strand scission. acs.org

Analysis of Intercalative Binding Modes and Minor Groove Interactions with Nucleic Acids

The interaction of copper(II)-phenanthroline complexes with nucleic acids is a subject of extensive study, primarily due to their potential applications as chemical nucleases and therapeutic agents. mdpi.com The binding mechanism is multifaceted and can involve several modes of interaction, including intercalative binding and minor groove interactions. mdpi.comd-nb.info The planar, aromatic structure of the 1,10-phenanthroline ligand is a key determinant in these interactions. nih.govmdpi.com

Intercalative binding involves the insertion of the planar phenanthroline ligand between the base pairs of the DNA double helix. mdpi.comnih.gov This mode of binding is generally characterized by an increase in the viscosity of the DNA solution and significant changes in spectroscopic properties. nih.gov For a related complex, bis(1,10-phenanthroline)copper(I), viscosity measurements confirmed an intercalative binding mode. nih.gov While direct studies on Dibromo(1,10-phenanthroline)copper(II) are specific, the behavior of analogous copper-phenanthroline compounds suggests that a partial intercalation of the phenanthroline ring is a probable interaction mechanism. nih.gov This insertion causes a structural distortion of the DNA, which can interfere with the machinery that maintains DNA integrity. d-nb.info

In addition to intercalation, copper-phenanthroline complexes are known to interact with the grooves of the DNA helix, particularly the minor groove. d-nb.infonih.govnih.gov This interaction can be driven by a combination of forces, including hydrogen bonds, van der Waals forces, and electrostatic interactions between the positively charged complex and the negatively charged phosphate (B84403) backbone of DNA. nih.govnih.govresearchgate.net Molecular docking studies on similar compounds, such as copper(II)-1,10-phenanthroline-5,6-dione, have shown the ability to establish hydrogen bonds and electrostatic interactions within the minor groove. d-nb.infonih.gov A proposed model for a related copper(I) complex suggests a hybrid mode where one phenanthroline ligand partially intercalates while the other is positioned along the minor groove. nih.gov The specific geometry and substituent groups on the phenanthroline ring can influence the preference for groove binding versus intercalation. rsc.org

The binding affinity of these complexes to DNA is a critical parameter in their biological activity. Quantitative studies on related compounds provide insight into the strength of these interactions. For instance, competitive displacement assays have been used to determine apparent binding constants (Kapp).

| Compound | Target DNA | Method | Apparent Binding Constant (Kapp) (M⁻¹) | Reference |

|---|---|---|---|---|

| Copper(II)-1,10-phenanthroline-5,6-dione | Duplex DNA | Ethidium Bromide Displacement | 2.55 × 10⁶ | d-nb.info |

| Silver(I)-1,10-phenanthroline-5,6-dione | Duplex DNA | Ethidium Bromide Displacement | 2.79 × 10⁵ | d-nb.info |

| 1,10-phenanthroline-5,6-dione (ligand only) | Duplex DNA | Ethidium Bromide Displacement | 1.33 × 10⁵ | d-nb.info |

Mechanistic Studies on Enzymatic Inhibition (e.g., Topoisomerase I)

The biological activity of copper-phenanthroline complexes extends to the inhibition of crucial cellular enzymes. nih.gov This inhibition is a key aspect of their cytotoxic and potential anti-cancer properties. nih.gov The mechanisms of inhibition can be varied, including competitive, noncompetitive, or uncompetitive binding, which ultimately leads to a decrease in the enzyme's catalytic efficiency. libretexts.org

A significant target for these complexes is DNA topoisomerase I, an enzyme essential for relaxing DNA supercoiling during replication and transcription. Inhibition of topoisomerase I leads to the stabilization of the enzyme-DNA covalent complex, resulting in DNA strand breaks and triggering apoptosis. Research on the analogous compound, copper(II)-1,10-phenanthroline-5,6-dione (Cu-phendione), has demonstrated its ability to induce the relaxation of supercoiled plasmid DNA mediated by topoisomerase I, indicating an interaction with this enzyme. d-nb.info The mechanism likely involves the complex binding to either the enzyme, the DNA substrate, or the enzyme-substrate complex, thereby interfering with the catalytic cycle of ligation and religation.

Beyond topoisomerases, other enzymes have been identified as targets. Notably, copper-phenanthroline complexes have been shown to be potent inhibitors of the proteasome, a multi-enzyme complex responsible for degrading damaged or unnecessary proteins. nih.govresearchgate.net Inhibition of the proteasome's chymotrypsin-like activity disrupts cellular protein homeostasis, leading to the accumulation of pro-apoptotic factors and eventual cell death. nih.gov Studies have shown that ternary copper complexes containing 1,10-phenanthroline are more potent proteasome inhibitors than related dinuclear complexes. nih.govresearchgate.net This suggests that the 1,10-phenanthroline ligand facilitates the transport of copper into the cell, where it can interact with and inhibit the proteasome. nih.gov

The inhibitory concentrations for these enzymatic activities are often evaluated to determine the potency of the compounds.

| Compound Class | Enzyme Target | Observed Effect | Cell Line | Reference |

|---|---|---|---|---|

| Ternary Copper Complexes with 1,10-phenanthroline | Proteasome | Potent inhibition and apoptosis induction | PC-3 (Human Prostate Cancer) | nih.govresearchgate.net |

| Copper(II)-1,10-phenanthroline-5,6-dione | Topoisomerase I | Induced DNA relaxation | In vitro plasmid DNA assay | d-nb.info |

| Zinc(II)-NSAID complexes of 1,10-phenanthroline-5,6-dione | Cyclooxygenase (COX-1) | Selective inhibition | In vitro assay | rsc.org |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of dibromo(1,10-phenanthroline)copper(II) to ensure reproducibility in mixed-ligand complexes?

- Methodological Answer : The synthesis typically involves reacting copper(II) salts (e.g., CuCl₂) with 1,10-phenanthroline and a secondary ligand (e.g., thymine or coumarin derivatives) in aqueous or methanol solutions. Stoichiometric control (1:1:1 metal:phenanthroline:secondary ligand) is critical for reproducibility . Characterization via elemental analysis, IR spectroscopy, and magnetic susceptibility measurements ensures purity and structural integrity. For antimicrobial studies, solvent choice (e.g., water vs. methanol) impacts ligand coordination and activity .

Q. What analytical techniques are essential for characterizing the structural and thermal properties of dibromo(1,10-phenanthroline)copper(II) complexes?

- Methodological Answer :

- XRD : Confirms crystal structure and ligand coordination geometry .

- TG/DTG : Evaluates thermal stability and decomposition steps. Kinetic parameters (activation energy, entropy) are calculated using the Freeman–Carroll or Horowitz–Matzger methods .

- FT-IR and Raman spectroscopy : Identify vibrational modes of coordinated ligands (e.g., shifts in phenanthroline ring vibrations confirm metal binding) .

Q. How does the choice of secondary ligand influence the biological activity of copper(II)-phenanthroline complexes?

- Methodological Answer : Ligands like thymine enhance antimicrobial activity due to hydrogen bonding with DNA nucleobases, while coumarin derivatives may prioritize thermal stability over bioactivity . Comparative studies against bacterial strains (e.g., S. aureus, E. coli) require standardized MIC (minimum inhibitory concentration) assays. Planarity and conjugation of phenanthroline improve DNA intercalation, but steric hindrance from bulky ligands can reduce efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported DNA-binding mechanisms of copper(II)-phenanthroline complexes?

- Methodological Answer : Discrepancies arise from differing experimental conditions (pH, ionic strength) and ligand ratios. Use differential pulse voltammetry (DPV) to study speciation (e.g., 1:1 vs. 1:3 Cu:phenanthroline ratios) and quantify stability constants (log β = 9.33–20.48) . Pair electrochemical data with DFT calculations to model DNA interaction energetics, focusing on redox-active copper centers and ligand hydrophobicity .

Q. What computational strategies are effective for predicting the photophysical and catalytic properties of dibromo(1,10-phenanthroline)copper(II)?

- Methodological Answer :

- DFT : Models electronic transitions (e.g., MLCT, ligand-centered) and predicts luminescence .

- Hirshfeld surface analysis : Maps intermolecular interactions in crystal structures to explain stability .

- NCI (non-covalent interaction) plots : Identify π-π stacking or hydrogen-bonding patterns influencing DNA cleavage efficiency .

Q. How do stability constants and hydrolysis equilibria affect copper(II)-phenanthroline speciation in biological systems?

- Methodological Answer : At pH 9.12 (borate buffer), copper(II) forms 1:1, 1:2, and 1:3 complexes with phenanthroline. Speciation calculations using DeFord-Hume methods reveal that [CuL₃]²⁺ dominates under ligand excess, enhancing membrane permeability and cytotoxicity. Hydrolysis competes with complexation at physiological pH, requiring speciation-adjusted dosing in antimicrobial studies .

Q. What experimental designs address conflicting reports on hydroxyl radical generation by copper(II)-phenanthroline complexes?

- Methodological Answer : Contradictions stem from ligand redox activity and copper reduction potentials. Use spin-trapping agents (e.g., DMPO) with ESR spectroscopy to detect radical species. Compare ligands like EDTA (inactive) vs. phenanthroline derivatives (active) to isolate ligand-specific effects . Control oxygen levels and pH to replicate physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.